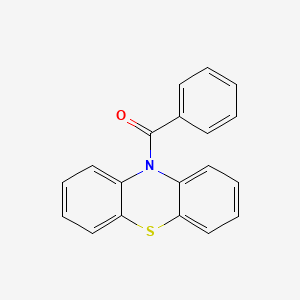

10h-Phenothiazin-10-yl(phenyl)methanone

Description

Contextualization within Phenothiazine (B1677639) and Methanone (B1245722) Chemical Space

Phenothiazine is a sulfur- and nitrogen-containing tricyclic heterocycle that has been a cornerstone in the development of pharmaceuticals, particularly antipsychotic drugs. researchgate.netresearchgate.net Its "butterfly" conformation and ability to undergo reversible oxidation to a stable radical cation are key features that have been extensively explored. researchgate.net The phenothiazine nucleus serves as a privileged scaffold in drug discovery due to its ability to interact with various biological targets. mdpi.com Beyond medicine, phenothiazine derivatives are utilized as dyes, antioxidants, and stabilizers. nih.gov

The methanone group, specifically the benzophenone (B1666685) moiety in this case, is a well-known pharmacophore and a fundamental building block in organic photochemistry. The carbonyl group in benzophenone is a chromophore that can absorb UV light and participate in various photochemical reactions. This property has led to its use as a photoinitiator in polymer chemistry and as a versatile synthetic intermediate. nih.gov The rigid structure and the ability of the benzoyl group to act as an electron acceptor make it a valuable component in the design of functional molecules.

The chemical space of 10H-Phenothiazin-10-yl(phenyl)methanone, therefore, represents a synergistic amalgamation of these two important chemical entities. The attachment of the benzoyl group to the nitrogen atom of the phenothiazine ring system significantly modifies the electronic and steric properties of the parent phenothiazine molecule. This N-acylation influences the conformation of the phenothiazine ring and modulates its redox potential.

Below is a data table summarizing the key properties of the parent compounds:

| Property | Phenothiazine | Benzophenone |

| Molecular Formula | C12H9NS | C13H10O |

| Molar Mass | 199.27 g/mol | 182.22 g/mol |

| Appearance | Yellow-green to steel-blue powder | White solid |

| Key Features | Redox-active, butterfly conformation, electron-rich | Photo-active carbonyl group, rigid structure |

| Primary Applications | Pharmaceuticals (antipsychotics), dyes, antioxidants | Photoinitiators, organic synthesis, fragrance ingredient |

Significance of the this compound Scaffold for Molecular Design and Advanced Materials

The unique structural and electronic characteristics of the this compound scaffold make it a highly attractive building block for the design of novel molecules and advanced materials. The phenothiazine unit acts as a strong electron donor, while the benzoyl group can function as an acceptor, creating an intramolecular charge-transfer (ICT) character. This donor-acceptor architecture is a cornerstone in the design of materials with interesting photophysical and electrochemical properties.

Molecular Design:

In the realm of molecular design, the this compound scaffold offers several advantages:

Tunable Electronic Properties: The electronic properties can be fine-tuned by introducing various substituents on either the phenothiazine or the phenyl ring. This allows for precise control over the energy levels of the molecule, which is crucial for applications in optoelectronics.

Photocatalytic Activity: Phenothiazine derivatives, including N-acylphenothiazines, have shown potential as organic photocatalysts. diva-portal.org The ability of this compound to absorb light and facilitate electron transfer processes makes it a candidate for driving various chemical transformations using light.

Platform for Complex Architectures: The core scaffold can be further functionalized to build more complex molecules with specific functions, such as sensors or biologically active compounds.

Advanced Materials:

The application of this compound and its derivatives in advanced materials is a rapidly growing area of research. Key applications include:

Organic Light-Emitting Diodes (OLEDs): The donor-acceptor nature of the molecule is highly beneficial for designing emissive materials for OLEDs. nih.govresearchgate.net By modifying the structure, the emission color and efficiency of the OLEDs can be controlled. Phenothiazine-based materials are known for their good film-forming properties and thermal stability, which are essential for device longevity.

Sensors: The electrochemical and photophysical properties of the scaffold can be exploited for the development of chemical sensors. Changes in the absorption or emission spectra upon interaction with specific analytes can be used for detection.

Redox-Active Polymers: The phenothiazine moiety can be incorporated into polymer chains to create redox-active materials. These materials can be used in energy storage applications, such as batteries and supercapacitors, as well as in electrochromic devices.

The following table presents some key photophysical and electrochemical data for 10-benzoylphenothiazine, highlighting its potential in these applications:

| Property | Value | Significance |

| Absorption Maximum (λmax) | ~260 nm, ~310 nm | Indicates absorption in the UV region, relevant for photochemistry and photocatalysis. |

| Emission Maximum (λem) | Varies with solvent polarity | Suggests intramolecular charge-transfer character, useful for designing solvatochromic sensors and OLED emitters. |

| Oxidation Potential | ~0.8 V vs. Ag/AgCl | Reflects the ease of removing an electron from the phenothiazine core, important for redox applications and as a hole-transport material. |

Structure

3D Structure

Propriétés

Numéro CAS |

38076-73-2 |

|---|---|

Formule moléculaire |

C19H13NOS |

Poids moléculaire |

303.4 g/mol |

Nom IUPAC |

phenothiazin-10-yl(phenyl)methanone |

InChI |

InChI=1S/C19H13NOS/c21-19(14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)20/h1-13H |

Clé InChI |

RVBAUHGQSLEOSR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Autres numéros CAS |

38076-73-2 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies and Chemo Enzymatic Transformations of 10h Phenothiazin 10 Yl Phenyl Methanone

Direct Synthesis of 10H-Phenothiazin-10-yl(phenyl)methanone

The direct synthesis of this compound primarily involves the formation of an amide bond between the secondary amine of the phenothiazine (B1677639) core and a benzoyl group. This can be achieved through several synthetic routes, most notably via acylation reactions.

Acylation Reactions of 10H-Phenothiazine with Benzoyl Chlorides

A straightforward and widely employed method for the synthesis of this compound is the N-acylation of 10H-phenothiazine with benzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, typically proceeds by nucleophilic acyl substitution. The nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride, leading to the displacement of the chloride leaving group and the formation of the desired N-benzoylphenothiazine. dtic.mil

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium hydroxide. The choice of solvent can vary, with inert aprotic solvents like benzene (B151609), toluene, or dichloromethane (B109758) being frequently used. researchgate.net For instance, the reaction of 10H-phenothiazine with chloroacetyl chloride, a related acyl chloride, has been successfully performed in dry benzene with a few drops of triethylamine as a catalyst. researchgate.net A similar approach can be applied for the synthesis with benzoyl chloride.

Table 1: Reaction Conditions for Acylation of 10H-Phenothiazine

| Acylating Agent | Base | Solvent | Outcome |

| Benzoyl chloride | Triethylamine/Pyridine | Benzene/Toluene | This compound |

| Acetyl chloride | - | Acetic anhydride | 10-Acetylphenothiazine dtic.mil |

| Chloroacetyl chloride | Triethylamine | Dry benzene | N10-Chloroacetyl phenothiazine researchgate.net |

The reaction conditions can be optimized to achieve high yields. For example, refluxing the reactants is a common practice to ensure the completion of the reaction. researchgate.net The product, this compound, can then be isolated and purified using standard techniques such as crystallization. dtic.mil

Palladium-Catalyzed Coupling Approaches

While direct acylation is the most common route, modern synthetic methodologies offer alternative pathways. Palladium-catalyzed cross-coupling reactions, which are powerful tools for C-N bond formation, represent a potential, though less documented, approach for the synthesis of this compound.

In principle, a Buchwald-Hartwig amidation reaction could be envisioned between 10H-phenothiazine and benzoyl chloride or a related benzoyl derivative. This type of reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. While the direct N-acylation with palladium catalysis is not extensively reported for phenothiazine with benzoyl chloride, related palladium-catalyzed N-arylation reactions of aminothiazoles have been successfully developed. nih.govmit.edu These methodologies could potentially be adapted for N-acylation.

A plausible reaction scheme would involve the oxidative addition of the palladium(0) catalyst to benzoyl chloride, followed by coordination of the phenothiazine anion and subsequent reductive elimination to yield the final product and regenerate the catalyst. The development of such a palladium-catalyzed route could offer advantages in terms of milder reaction conditions and broader substrate scope for the synthesis of various N-acylphenothiazines.

Strategies for Derivatization of the this compound Core

The this compound core offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially new properties. These modifications can be broadly categorized into substitutions on the phenyl ring, alterations to the phenothiazine heterocycle, and further reactions at the nitrogen atom.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the substituent already present on the ring, in this case, the phenothiazin-10-yl-carbonyl group.

The carbonyl group is a deactivating and meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. byjus.com Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at the meta-position of the phenyl ring. libretexts.orgmsu.edu

For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield 10H-Phenothiazin-10-yl-(3-nitrophenyl)methanone. masterorganicchemistry.com Similarly, bromination using bromine and a Lewis acid catalyst like FeBr₃ would likely produce the 3-bromo derivative. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 10H-Phenothiazin-10-yl-(3-nitrophenyl)methanone |

| Bromination | Br₂, FeBr₃ | 10H-Phenothiazin-10-yl-(3-bromophenyl)methanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 10H-Phenothiazin-10-yl-(3-acylphenyl)methanone |

It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to avoid potential side reactions on the electron-rich phenothiazine ring system.

Modifications to the Phenothiazine Heterocyclic System

The phenothiazine ring system itself is a versatile scaffold that can undergo various chemical modifications. The electron-rich nature of the phenothiazine core makes it susceptible to electrophilic attack. However, the N-benzoyl group in this compound deactivates the nitrogen, potentially directing electrophilic substitution to the aromatic rings of the phenothiazine moiety.

One common modification is the oxidation of the sulfur atom to form a sulfoxide (B87167) or a sulfone. This can significantly alter the electronic properties and the geometry of the molecule. For example, treatment with oxidizing agents like hydrogen peroxide can lead to the formation of 10-benzoyl-10H-phenothiazine-5-oxide or 10-benzoyl-10H-phenothiazine-5,5-dioxide. dtic.mil

Furthermore, the benzene rings of the phenothiazine core can undergo electrophilic substitution. The regioselectivity of these reactions is influenced by the existing substituents. For instance, Friedel-Crafts acylation has been used to introduce acetyl groups onto the phenothiazine ring system of N-acetylphenothiazine. nih.govmetfop.edu.in A similar strategy could be applied to the N-benzoyl derivative.

N-Substitution Reactions and Their Synthetic Utility

While the primary focus of this section is on the derivatization of the pre-formed this compound, it is crucial to acknowledge the broader synthetic utility of N-substitution reactions of the parent 10H-phenothiazine. The introduction of various substituents at the N-10 position is a cornerstone of phenothiazine chemistry, leading to a vast array of compounds with diverse applications. researchgate.netnahrainuniv.edu.iq

The N-acyl group in compounds like this compound can serve as a protecting group or as a precursor for further transformations. For example, the N-acetyl group in N10-acetyl phenothiazine has been used as a starting point for the synthesis of more complex heterocyclic systems. researchgate.net The N-acetyl derivative can be treated with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can then be cyclized to form triazine or other heterocyclic derivatives. researchgate.netnahrainuniv.edu.iq

This highlights the synthetic utility of N-acylated phenothiazines as versatile intermediates. The benzoyl group in this compound could potentially be cleaved under specific conditions to regenerate the N-H of the phenothiazine, allowing for the introduction of other functional groups. Alternatively, the carbonyl group itself could be a site for further reactions, although this is less commonly explored. The primary utility of the N-benzoyl group lies in its influence on the electronic properties of the phenothiazine system and as a stable substituent in the final molecule. nih.gov

Formation of Schiff Bases and Azetidinones

The synthesis of Schiff bases and azetidinones from this compound leverages well-established chemical transformations centered on its ketone functional group.

Schiff Bases:

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. ekb.eg For this compound, the reaction would involve the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the corresponding N-substituted imine. The reaction is often catalyzed by an acid and may require the removal of water to drive the equilibrium toward the product.

The general reaction is as follows: this compound + R-NH₂ ⇌ (10H-Phenothiazin-10-yl)(phenyl)C=N-R + H₂O

While specific examples starting from this compound are not detailed in the reviewed literature, this condensation method is a fundamental and widely applied route for creating diverse Schiff bases from various ketones and primary amines. ekb.egnih.gov

Azetidinones:

Azetidin-2-ones, also known as β-lactams, are four-membered heterocyclic rings containing a cyclic amide. A prominent method for their synthesis is the Staudinger cycloaddition, which involves the reaction of a Schiff base (imine) with a ketene (B1206846). derpharmachemica.com Therefore, the synthesis of azetidinones derived from this compound is a two-step process. First, the corresponding Schiff base is formed as described above. Subsequently, this imine intermediate is reacted with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) in the presence of a base such as triethylamine. derpharmachemica.comias.ac.innih.gov

The reaction proceeds via a [2+2] cycloaddition between the C=N bond of the imine and the C=C bond of the ketene to form the four-membered β-lactam ring. This method allows for the introduction of various substituents on the azetidinone ring, depending on the structure of the imine and the ketene used. ias.ac.inresearchgate.net

Table 1: General Synthesis of Schiff Bases and Azetidinones This table is interactive and can be sorted by clicking on the headers.

| Product Class | Starting Materials | General Reaction Type | Key Intermediate |

|---|---|---|---|

| Schiff Base | This compound, Primary Amine (R-NH₂) | Condensation | Hemiaminal |

| Azetidinone | Schiff Base, Acyl Chloride (e.g., ClCH₂COCl), Base (e.g., Et₃N) | [2+2] Cycloaddition (Staudinger Synthesis) | Ketene |

Mechanistic Aspects of Reaction Pathways and Selectivity in Synthesis

The formation of Schiff bases and azetidinones follows well-understood reaction mechanisms that dictate the reaction pathways and selectivity.

Mechanism of Schiff Base Formation: The synthesis of a Schiff base from this compound and a primary amine begins with the nucleophilic addition of the amine's nitrogen to the carbonyl carbon of the ketone. This step forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the amine attack. The subsequent step is the acid-catalyzed elimination of water from the hemiaminal. Protonation of the hydroxyl group turns it into a good leaving group (H₂O), and the resulting cation is stabilized by the elimination of a proton from the nitrogen atom, leading to the formation of the C=N double bond of the imine.

Mechanism of Azetidinone Formation (Staudinger Cycloaddition): The mechanism of the Staudinger [2+2] cycloaddition involves the reaction of the Schiff base with a ketene. The ketene is typically formed in situ by the dehydrohalogenation of an acyl chloride using a tertiary amine base. The nucleophilic nitrogen of the imine attacks the central carbonyl carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure, where the enolate portion of the intermediate attacks the iminium carbon to form the four-membered azetidinone ring. The stereoselectivity of the reaction can be influenced by the substituents on both the imine and the ketene.

Oxidative and Reductive Transformations of the Compound

The this compound molecule possesses two main sites susceptible to redox transformations: the phenothiazine ring system and the exocyclic carbonyl group.

Oxidative Transformations: The phenothiazine nucleus is electron-rich and can be readily oxidized. Phenothiazine and its derivatives are known to act as antioxidants by inhibiting radical chain oxidation processes. nih.govphyschemres.org The mechanism often involves the transfer of a single electron (SET) from the neutral phenothiazine molecule to a free radical. nih.gov This results in the formation of a stable cation radical. The sulfur atom in the central ring is particularly susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (S=O) or, under stronger conditions, a sulfone (SO₂). This reactivity is a general feature of the phenothiazine class of compounds. nih.gov

Reductive Transformations: The primary site for reduction in this compound is the benzoyl group's carbonyl function. Standard reducing agents can transform the ketone into other functional groups.

Reduction to Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, yielding (10H-phenothiazin-10-yl)(phenyl)methanol. This transformation is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (like sodium cyanoborohydride), the ketone can undergo reductive amination. This process first forms an iminium ion intermediate, which is then reduced to yield the corresponding amine.

Complete Reduction to Methylene (B1212753) Group: The carbonyl can be completely reduced to a methylene group (-CH₂-), converting the benzoyl group to a benzyl (B1604629) group. This is accomplished through methods like the Wolff-Kishner or Clemmensen reduction.

Table 2: Summary of Redox Transformations This table is interactive and can be sorted by clicking on the headers.

| Transformation Type | Reactive Site | Reagents/Conditions | Product Type |

|---|---|---|---|

| Oxidation | Phenothiazine Ring (Sulfur) | Oxidizing agents (e.g., H₂O₂) | Sulfoxide, Sulfone |

| Reduction | Carbonyl Group | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reduction | Carbonyl Group | Wolff-Kishner, Clemmensen | Methylene Compound |

Structural Elucidation, Spectroscopic Characterization, and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive lens through which to view the molecule's structural framework. Each method provides unique insights, which, when combined, create a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁵N CP/MAS NMR Studies

While specific, experimentally-derived ¹H and ¹³C NMR spectral data for 10h-Phenothiazin-10-yl(phenyl)methanone are not extensively detailed in the available scientific literature, the expected spectral features can be inferred from its structure. The ¹H NMR spectrum would be characterized by a complex series of multiplets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the protons on the two fused benzene (B151609) rings of the phenothiazine (B1677639) core and the protons of the N-benzoyl group. The ¹³C NMR spectrum would similarly show a number of signals in the aromatic region (approx. 115-150 ppm), in addition to a characteristic downfield signal for the carbonyl carbon of the methanone (B1245722) group (typically >165 ppm).

Solid-state ¹⁵N Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR is a powerful technique for investigating the local electronic environment of nitrogen atoms in solid samples. It can provide valuable information on molecular conformation and packing in the crystalline state. However, specific ¹⁵N CP/MAS NMR studies focused on this compound have not been reported in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most prominent feature is the carbonyl (C=O) stretching vibration from the methanone linker. In phenothiazinyl ketones, this band is typically strong and appears in the region of 1665-1700 cm⁻¹. clockss.org This absorption is characteristic and confirms the presence of the N-acyl group. Other significant absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (approx. 1450-1600 cm⁻¹). The spectrum would also show bands related to the C-N and C-S bonds within the central thiazine (B8601807) ring.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1665 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-S Stretch | 600 - 750 | Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry confirms the molecular weight and formula of the compound. The molecular formula for this compound is C₁₉H₁₃NOS. uni.lu High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the molecule's mass, allowing for unambiguous elemental composition determination. The predicted monoisotopic mass is 303.07178 Da. uni.lu Analysis by HRMS would be expected to show a molecular ion peak ([M]⁺) or, more commonly, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts corresponding to this precise mass, confirming the compound's identity.

Table 2: Predicted m/z Values for Molecular Adducts in HRMS

| Adduct | Predicted m/z |

| [M]⁺ | 303.07123 |

| [M+H]⁺ | 304.07906 |

| [M+Na]⁺ | 326.06100 |

| [M+K]⁺ | 342.03494 |

| Data sourced from predicted values. uni.lu |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within the molecule. While detailed UV-Vis absorption data is not available, studies on related N-acylphenothiazines have provided insight into the compound's emission properties. This compound is reported to exhibit phosphorescence, with an emission band spanning 460–600 nm and a maximum located at approximately 530 nm. nih.gov This emission is characteristic of the triplet excited state of the phenothiazine chromophore, modulated by the attached benzoyl group.

X-ray Crystallography for Single-Crystal Structural Determination

A definitive determination of the three-dimensional structure of a molecule in the solid state is achieved through single-crystal X-ray crystallography. While a crystal structure for this compound itself is not available in the surveyed literature, the structure of the closely related analogue, 10-Benzyl-10H-phenothiazine 9-oxide (C₁₉H₁₅NOS), provides significant insight into the expected molecular geometry. nih.govresearchgate.net This analogue shares the same elemental composition and features the characteristic tricyclic phenothiazine core.

The analysis of this related structure reveals that the phenothiazine system is not planar but adopts a folded conformation along the N-S axis, often described as a "butterfly" shape. nih.govresearchgate.net The degree of folding is quantified by the butterfly angle, which is the dihedral angle between the planes of the two peripheral benzene rings. In the analogue, this angle is 23.4 (1)°. nih.govresearchgate.net It is expected that this compound would adopt a similar folded structure.

Table 3: Crystallographic Data for the Analogue 10-Benzyl-10H-phenothiazine 9-oxide

| Parameter | Value |

| Chemical Formula | C₁₉H₁₅NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2819 (4) |

| b (Å) | 11.9259 (8) |

| c (Å) | 20.3220 (14) |

| β (°) | 94.6140 (10) |

| Volume (ų) | 1517.54 (18) |

| Z | 4 |

| Data is for a structural analogue and provides insight into the likely conformation of the phenothiazine core. nih.govresearchgate.net |

Detailed Conformational Analysis and Molecular Geometry Investigations

The conformation of this compound is dominated by the non-planar geometry of the central phenothiazine ring. As established from crystallographic studies of analogous compounds, the molecule is folded along the axis connecting the sulfur and nitrogen atoms. nih.govresearchgate.net This results in a distinctive butterfly-like conformation. The butterfly angle is a critical parameter, and for the phenothiazine core, it is typically in the range of 20-30°.

Analysis of Folding Angles and Dihedral Angles within the Phenothiazine Unit

The phenothiazine core is characterized by a distinctive non-planar, butterfly-like conformation. This folding occurs along the axis connecting the sulfur and nitrogen atoms of the central thiazine ring. The degree of this folding is quantified by the dihedral angle between the two flanking benzene rings.

In the parent 10H-phenothiazine, this folding angle is approximately 158.5°. The introduction of a bulky benzoyl group at the N-10 position, as in this compound, is expected to influence this angle due to steric interactions between the phenyl ring of the benzoyl group and the protons on the phenothiazine benzene rings.

The central six-membered thiazine ring in phenothiazine derivatives typically adopts a boat conformation. The exact puckering parameters of this ring in this compound would be determined by the interplay of steric and electronic factors introduced by the N-benzoyl substituent.

Examination of Intramolecular Interactions (e.g., Transannular S⋯N Effects)

A key feature of the phenothiazine ring system is the potential for a transannular interaction between the sulfur and nitrogen atoms. This through-space interaction, denoted as S⋯N, influences the geometry and electronic properties of the molecule. The S⋯N separation distance is a critical parameter for evaluating the strength of this interaction. In related phenothiazine derivatives, this distance can vary. For instance, in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, the S⋯N separation is 3.0565(14) Å.

For this compound, the nature of the N-benzoyl group, with its electron-withdrawing carbonyl moiety, would likely affect the electron density at the nitrogen atom and, consequently, the strength of the S⋯N transannular interaction. A definitive quantification of this effect would require precise crystallographic data.

Packing Analysis in Crystalline States

In the crystalline state of this compound, one would anticipate that the bulky benzoyl groups would play a significant role in dictating the packing motif. The phenyl rings of the benzoyl group and the phenothiazine core provide opportunities for π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. Furthermore, C-H···O interactions involving the carbonyl oxygen and aromatic C-H donors are also likely to be present, contributing to the stability of the crystal lattice. The specific symmetry and unit cell parameters would be defined by the most energetically favorable arrangement of the molecules, balancing steric hindrance and attractive intermolecular forces.

Computational Chemistry and Theoretical Modelling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to phenothiazine (B1677639) derivatives to understand their geometry, electronic transitions, and reactivity.

Prediction of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels

No specific studies providing the calculated Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for 10h-Phenothiazin-10-yl(phenyl)methanone were identified. Such data is essential for predicting the compound's electronic transport properties, chemical reactivity, and kinetic stability.

Computational Rationalization of Spectroscopic Data

While detailed computational rationalization of the full spectroscopic profile (such as IR, UV-Vis, or NMR) for this compound is not available, its phosphorescence characteristics have been mentioned in comparative studies. In a study focused on a different N-phosphorylated phenothiazine derivative, its phosphorescence properties were compared to N-acylphenothiazines. The study noted that the phosphorescence spectrum of the N-phosphorylated compound was similar to that of this compound. nih.gov This N-benzoyl derivative is reported to have a phosphorescence emission in the range of 460–600 nm, with its maximum located at 530 nm. nih.gov

Table 1: Reported Phosphorescence Data

| Compound | Emission Range | Maximum Emission (λmax) |

|---|

This interactive table is based on data cited in comparative studies.

Assessment of Anomeric Effects and Conformational Stability

There are no specific computational studies assessing the anomeric effects or the detailed conformational stability of this compound found in the searched literature. Such analyses would provide insight into the molecule's preferred three-dimensional structure and the stereoelectronic effects influencing its geometry.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction patterns of a ligand with a biological target.

Prediction of Binding Affinities and Energetics

No molecular docking studies specifically featuring this compound as the ligand were found. Therefore, there is no available data on its predicted binding affinities or energetics with any specific biological targets.

Elucidation of Interaction Patterns and Binding Site Characteristics

In the absence of specific molecular docking simulations for this compound, there is no information available to elucidate its potential interaction patterns or binding site characteristics with any protein or enzyme.

Photophysical Properties and Optoelectronic Applications

Fluorescence and Phosphorescence Characteristics of 10H-Phenothiazin-10-yl(phenyl)methanone

The photoluminescence of this compound is characterized by both fluorescence and phosphorescence, a direct consequence of its donor-acceptor structure.

The emission profile of this compound includes distinct fluorescence and phosphorescence components. While specific data on the fluorescence spectrum is not extensively detailed in the reviewed literature, its phosphorescence characteristics have been identified. The compound exhibits a broad phosphorescence emission band in the range of 460–600 nm, with a clear maximum at approximately 530 nm. nih.gov This green phosphorescence is a hallmark of N-acylphenothiazine derivatives. nih.gov

Table 1: Phosphorescence Characteristics of this compound

| Property | Value |

|---|---|

| Emission Range | 460–600 nm |

The photoluminescence of this compound is intrinsically linked to its molecular structure. The core phenothiazine (B1677639) unit is not planar but possesses a distinct "butterfly" or folded conformation along the nitrogen-sulfur axis. This non-planar structure helps to suppress intermolecular aggregation and the formation of non-emissive excimers, which can quench luminescence in the solid state.

The molecule functions as a classic donor-acceptor (D-A) system. The phenothiazine moiety acts as a potent electron donor, while the benzoyl group attached to the nitrogen atom serves as the electron acceptor. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-rich phenothiazine to the electron-deficient benzoyl group. The resulting ICT excited state is responsible for the emissive properties of the compound. The energy and nature of this ICT state, and thus the emission color and efficiency, are highly dependent on the relative orientation of the donor and acceptor units. The twisting between these two parts of the molecule is a critical factor that governs the separation of the highest occupied molecular orbital (HOMO), located on the phenothiazine donor, and the lowest unoccupied molecular orbital (LUMO), localized on the benzoyl acceptor. nih.gov

Investigation of Thermally Activated Delayed Fluorescence (TADF) Properties

The donor-acceptor architecture of this compound makes it a prime candidate for exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons for light emission, enabling potentially 100% internal quantum efficiency in OLEDs. nih.gov

The key to achieving efficient TADF is to minimize the energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. nih.gov In donor-acceptor molecules like this compound, this is typically achieved by designing a molecular geometry with a significant twist between the donor and acceptor units. nih.gov This spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) reduces their orbital overlap, which in turn decreases the exchange energy that is the primary contributor to the S1-T1 energy gap.

A small ΔEST (typically < 0.3 eV) allows for efficient reverse intersystem crossing (RISC), where non-emissive triplet excitons can be converted back into emissive singlet excitons through thermal energy. nih.gov The rigidity of the donor and acceptor units also plays a role; more rigid structures can enhance TADF efficiency by increasing the orthogonality and separation between the HOMO and LUMO. nih.gov

Materials based on the phenothiazine-benzophenone framework are actively being explored for use in OLEDs, either as the primary light-emitting dopant or as a host material for other emitters. nih.govacs.org When used as an emitter, the TADF properties allow the device to surpass the theoretical 5% external quantum efficiency (EQE) limit of conventional fluorescent emitters. nih.gov

For example, OLEDs fabricated using D-A-D triads with phenothiazine donors have achieved high external quantum efficiencies, reaching up to 16.8%. nih.gov In another study, yellow TADF emitters incorporating phenothiazine donors and a benzophenone-derived acceptor were used to create solution-processed OLEDs. A device doped with 5% of a similar emitter achieved an impressive maximum EQE of 31.5%, a power efficiency of 85.6 lm/W, and a current efficiency of 95.2 cd/A. acs.org These results highlight the significant potential of this class of materials. When used as a host, the high triplet energy of some phenothiazine-benzophenone derivatives can enable efficient energy transfer to phosphorescent or other TADF guest emitters.

Table 2: Performance of an Exemplary OLED Device Using a Phenothiazine-Benzophenone Derivative Emitter

| Parameter | Value |

|---|---|

| Emitter Type | Phenothiazine-donor / Benzophenone-acceptor derivative |

| Max. External Quantum Efficiency (EQE) | 31.5% |

| Max. Power Efficiency (PE) | 85.6 lm/W |

| Max. Current Efficiency (CE) | 95.2 cd/A |

| Max. Luminance (L) | 18,240 cd/m² |

Data from a representative high-efficiency device based on a similar molecular framework. acs.org

Role of Heavy Atom Effects on Spin-Orbit Coupling and Phosphorescence Enhancement

The presence of a sulfur atom in the phenothiazine ring plays a crucial role in the photophysical behavior of this compound, particularly in enabling its phosphorescence. This is due to the "internal heavy atom effect."

Heavier atoms, like sulfur, possess larger spin-orbit coupling (SOC) constants. Spin-orbit coupling is a relativistic interaction between an electron's spin and its orbital motion around the nucleus. This interaction facilitates "forbidden" transitions between electronic states of different spin multiplicity, such as from a singlet excited state (S1) to a triplet excited state (T1). This process is known as intersystem crossing (ISC).

In phenothiazine derivatives, the sulfur atom enhances the rate of ISC. After the molecule is excited to the S1 state, the enhanced SOC provided by the sulfur atom increases the probability of it transitioning to the T1 state. Because the radiative decay from the T1 state back to the ground state (phosphorescence) is also spin-forbidden, it is a much slower process than fluorescence, leading to the long-lived emission characteristic of phosphorescence. Computational studies on related phenothiazinium dyes have shown that substituting the sulfur atom with a lighter atom like oxygen reduces the ISC rate, while substitution with a heavier atom like selenium significantly increases it, confirming the critical role of the heavy atom in promoting triplet state formation.

Mechanistic Investigations in Biological Systems

Enzyme Inhibition Studies: Mechanistic Insights

Enzyme inhibition is a primary mechanism through which many therapeutic agents function. For 10H-Phenothiazin-10-yl(phenyl)methanone and related N-acylphenothiazines, studies have explored their potential to inhibit key enzymes involved in pathophysiology, including kinases and cholinesterases.

Kinase Inhibition Pathways and Selectivity Profiles

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are major targets in drug discovery. While kinase inhibitors are a cornerstone of modern therapy, particularly in oncology, the direct and selective inhibition of specific kinases by this compound is not extensively documented in the literature.

However, the broader phenothiazine (B1677639) scaffold has been implicated in the modulation of cellular signaling pathways that are regulated by kinases. For example, activators of Protein Phosphatase 2A (PP2A), a tumor suppressor that counteracts kinase activity, have been derived from phenothiazines. plos.org These PP2A activators promise to modulate the "onco-kinome" more broadly than traditional kinase inhibitors. plos.org Furthermore, the phenothiazine structure has been identified as a favorable "cap group" in the design of potent and selective inhibitors for other enzyme classes, such as histone deacetylase 6 (HDAC6), highlighting the versatility of this scaffold in enzyme-targeted drug design. nih.gov The development of selective kinase inhibitors often involves targeting the highly conserved ATP-binding pocket, which can lead to cross-reactivity with multiple kinases. nih.gov Achieving high selectivity is a significant challenge, and comprehensive profiling is necessary to understand a compound's full spectrum of targets. nih.gov

Cholinesterase (AChE and BuChE) Inhibition Dynamics

Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov Phenothiazines have been identified as potential modulators of cholinergic signaling, and studies have shown that N-acylphenothiazines can act as inhibitors of both AChE and BuChE. nih.govresearchgate.net

In silico screening has identified cholinesterases as common targets for phenothiazine derivatives. researchgate.net Further mechanistic studies on phenothiazine-based inhibitors have revealed detailed interaction dynamics. For instance, certain tacrine-phenothiazine heterodimers have been shown to be potent, reversible cholinesterase inhibitors. Kinetic analysis of one such derivative demonstrated a mixed-type mode of inhibition for human AChE (hAChE), indicating that it can bind to both the free enzyme and the enzyme-substrate complex. This same family of compounds also showed potent inhibition of BuChE. mdpi.com The dual-binding capability suggested by a mixed-inhibition model can be advantageous for sustained enzyme modulation.

Below is a data table showcasing the inhibitory potential of selected tacrine-phenothiazine heterodimers against human cholinesterases, illustrating the potential of the phenothiazine scaffold in this context.

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index (hBuChE/hAChE) |

| 1dC | hAChE | 8 | 0.08 |

| 1aA | hBuChE | 15 | >133 |

| 1dC | hBuChE | 99 | 0.08 |

Data sourced from studies on tacrine-phenothiazine heterodimers. mdpi.com

Modulation of Cellular and Biochemical Pathways

Beyond direct enzyme inhibition, this compound and its analogs can influence a range of cellular and biochemical pathways, including neurotransmitter systems, oxidative stress responses, and cell cycle progression.

Interaction with Neurotransmitter Systems and Receptor Modulation

The phenothiazine class of molecules was originally developed for its profound effects on the central nervous system. plos.org These effects are largely attributed to their ability to interact with monoamine neurotransmitter receptors. plos.org Specifically, phenothiazines are known to inhibit dopamine receptors, particularly the D2 subtype, as well as serotonin receptors (5-HTRs). nih.gov This receptor antagonism is the primary mechanism behind their use as antipsychotic agents. plos.org

Studies on various phenothiazine drugs and their metabolites have confirmed their binding affinity for dopamine D2 receptors and α1-adrenoceptors, with significantly lower affinity for α2-adrenoceptors. nih.gov While much of this research has focused on phenothiazine derivatives with an aliphatic amine side chain, the core heterocyclic structure is responsible for the fundamental receptor interaction. The substitution at the N-10 position, such as the benzoyl group in this compound, can significantly alter the pharmacological profile, but the inherent potential of the scaffold to interact with these key neurotransmitter receptors remains a crucial aspect of its biological activity.

Antioxidant Mechanisms and Radical Scavenging Capabilities

Phenothiazine and its derivatives are recognized for their potent antioxidant properties. nih.gov They can neutralize harmful reactive oxygen species (ROS) through several chemical mechanisms, thereby protecting cells from oxidative stress. nih.gov Computational and experimental studies have elucidated the primary pathways for this radical scavenging activity.

Four main mechanisms have been evaluated:

Hydrogen Atom Transfer (HAT): The phenothiazine molecule donates a hydrogen atom (typically from the N-H group) to a radical, neutralizing it. This is considered an energetically favorable pathway in lipid environments. nih.gov

Radical Adduct Formation (RAF): The radical directly adds to an aromatic site on the phenothiazine ring. This is the primary mechanism for scavenging highly reactive radicals like the hydroxyl radical (HO•) in both aqueous and lipid media. plos.orgnih.gov

Single Electron Transfer (SET): The phenothiazine molecule donates an electron to the radical.

Direct Oxidation of the Chalcogen Atom: The sulfur atom in the phenothiazine ring is directly oxidized.

The dominant mechanism depends on the type of radical and the surrounding environment (aqueous vs. lipid). Phenothiazine shows excellent antioxidant activity in aqueous, physiological environments against a broad spectrum of radicals. plos.orgnih.gov

| Radical Species | Dominant Scavenging Mechanism in Aqueous Media |

| HO• (Hydroxyl Radical) | Radical Adduct Formation (RAF) |

| HOO• (Peroxyl Radical) | Hydrogen Atom Transfer (HAT) |

| CH₃OO• (Peroxyl Radical) | Hydrogen Atom Transfer (HAT) |

Data derived from computational analysis of the phenothiazine scaffold. plos.orgnih.gov

Anti-Cell Proliferation and Tubulin Polymerization Inhibition Pathways

A significant area of investigation for N-acylphenothiazines, including N-benzoylated derivatives, is their potent anti-cancer activity. nih.gov This activity is primarily mediated through the disruption of the cellular cytoskeleton by inhibiting tubulin polymerization. researchgate.netnih.gov

Tubulin is the protein subunit that polymerizes to form microtubules, which are essential for maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division. nih.gov N-benzoylated phenothiazines have been shown to be potent inhibitors of tubulin polymerization, with activities comparable to or greater than other well-known inhibitors like colchicine. researchgate.netnih.gov The mechanism of action involves the binding of these compounds to the colchicine-binding site on β-tubulin. nih.gov

This disruption of microtubule dynamics leads to a blockade of the cell cycle in the G2/M phase, preventing cells from entering mitosis. nih.gov The prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, leading to the elimination of cancer cells. nih.gov Structure-activity relationship studies have shown that modifications to both the phenothiazine core and the N-benzoyl group can significantly impact potency. nih.gov

The table below presents the antiproliferative activity of selected N-benzoylated phenothiazine and phenoxazine analogs against a human cancer cell line.

| Compound | Core Structure | Substituents | Antiproliferative IC₅₀ (nM) vs. K562 cells |

| 33b | Phenoxazine | 3-CN, 4'-OCH₃ | 2 |

| 33c | Phenoxazine | 3-CN, 3'-OCH₃, 4'-OH | 15 |

Data from a study on N-benzoylated phenoxazines and phenothiazines. nih.gov

Ferroptosis Inhibition Mechanisms

Phenothiazine and its derivatives have emerged as a notable class of ferroptosis inhibitors. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The primary mechanism through which phenothiazine-based compounds inhibit ferroptosis is attributed to their potent antioxidant properties, specifically as radical-trapping antioxidants (RTAs). researchgate.net

The core mechanism involves the inhibition of lipid reactive oxygen species (ROS) accumulation, a critical step in the ferroptosis cascade. Phenothiazine derivatives can scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. nih.gov Research on various derivatives has shown they can enhance the expression of key anti-ferroptotic proteins. For instance, studies on the derivative 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (compound-51) demonstrated a significant increase in the intracellular levels of Glutathione Peroxidase 4 (GPX4). nih.gov GPX4 is the central regulator of ferroptosis, responsible for detoxifying lipid peroxides to non-toxic lipid alcohols, utilizing glutathione (GSH) as a cofactor. nih.gov By increasing GPX4 levels and preserving the cellular pool of GSH, these compounds effectively suppress the ferroptotic pathway. nih.govbohrium.com This antioxidant-based defense mechanism positions the phenothiazine scaffold as a promising backbone for developing therapeutic agents against pathologies involving ferroptotic cell death, such as ischemic stroke and neurodegenerative diseases. researchgate.netnih.gov

| Mechanism | Description | Key Proteins/Molecules Involved | Reference |

|---|---|---|---|

| Radical-Trapping Antioxidant (RTA) | Directly scavenges lipid peroxyl radicals to terminate the lipid peroxidation chain reaction. | Lipid Peroxyl Radicals | researchgate.net |

| Upregulation of GPX4 | Increases the expression and/or activity of Glutathione Peroxidase 4, the primary enzyme that neutralizes lipid peroxides. | GPX4 | nih.gov |

| Preservation of Glutathione (GSH) | Maintains the cellular levels of glutathione, a crucial cofactor for GPX4 activity. | GSH | researchgate.net |

Impact on Oxidative Stress Pathways and Cellular Responses

The phenothiazine nucleus is intrinsically redox-active, allowing it to function as a potent modulator of oxidative stress. Its derivatives are recognized for their antioxidant capabilities, which stem from the electron-donating properties of the heterocyclic structure containing nitrogen and sulfur atoms. nih.gov The primary antioxidant mechanisms include Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT), which enable the molecule to neutralize harmful free radicals like hydroxyl (•OH) and hydroperoxyl (•OOH). rsc.org

The effectiveness and nature of phenothiazine's interaction with oxidative pathways can be environment-dependent. In aqueous, biological environments, phenothiazine typically acts as an excellent antioxidant. rsc.org It can donate an electron or hydrogen atom to a radical, effectively neutralizing it and forming a stable phenothiazinyl radical in the process. nih.gov However, in lipid-rich environments such as cell membranes, it may exhibit pro-oxidant behavior. nih.govrsc.org

Structure-activity relationship (SAR) studies have indicated that the antioxidant capacity can be enhanced by the addition of electron-donating groups to the phenothiazine rings. scilit.com This modulation of oxidative stress pathways allows phenothiazine derivatives to protect cells from oxidative damage, a property that is linked to their therapeutic potential in a range of diseases. researchgate.netnih.gov

Effects on Cell Signaling Mechanisms Related to Apoptosis and Cell Proliferation

Phenothiazine derivatives exert significant influence over fundamental cellular processes by modulating signaling pathways that govern apoptosis (programmed cell death) and cell proliferation. Their anti-cancer effects are attributed to a multi-target approach rather than a single mechanism of action. brieflands.comnih.gov

One of the key mechanisms is the induction of apoptosis through the inhibition of critical pro-survival signaling cascades. Studies have shown that phenothiazines can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in promoting cell growth and suppressing apoptosis. nih.govresearchgate.net By disrupting this pathway, these compounds can lead to decreased cell proliferation and trigger apoptosis. nih.gov Furthermore, phenothiazines have been observed to modulate the MAPK/ERK pathway, another crucial regulator of cell proliferation and survival. researchgate.net

Phenothiazines can also induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division. nih.gov Another significant effect is the disruption of calcium homeostasis. By altering Ca2+ channels or accumulating within the cell membrane, they can cause a rapid influx of calcium, which can trigger membrane repair mechanisms and, if sustained, lead to cell death. nih.govresearchgate.net This disruption of membrane integrity and key signaling pathways makes cancer cells more susceptible to apoptosis. nih.gov

| Signaling Pathway/Mechanism | Effect of Phenothiazine | Cellular Outcome | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Inhibition | Decreased cell proliferation, induction of apoptosis | nih.govresearchgate.net |

| MAPK/ERK | Modulation/Inhibition | Inhibition of cancer progression and survival | researchgate.net |

| Cell Cycle | Arrest at different stages | Inhibition of cell proliferation | nih.gov |

| Calcium (Ca2+) Homeostasis | Disruption, influx of Ca2+ | Membrane disruption, apoptosis | nih.gov |

| P-glycoprotein (Efflux Pump) | Inhibition | Increased intracellular concentration of chemotherapeutic drugs, sensitization to therapy | brieflands.com |

Mechanistic Basis of Antimicrobial Activity

Antibacterial Mechanisms of Action

The antibacterial activity of phenothiazines is multifaceted, making them effective against a range of bacteria, including multidrug-resistant (MDR) strains. A primary mechanism is the inhibition of bacterial efflux pumps. brieflands.commdpi.com These pumps are membrane proteins that bacteria use to expel noxious substances, including antibiotics, thereby conferring resistance. Phenothiazines can disrupt the function of these pumps, leading to the accumulation of antibiotics inside the bacterial cell and restoring their efficacy. iiarjournals.orgnih.gov This makes them valuable as antibiotic adjuvants or "potentiators."

Beyond efflux pump inhibition, phenothiazines also act by disrupting the integrity of the bacterial cell membrane. brieflands.com As amphiphilic molecules, they can intercalate into the lipid bilayer, altering its fluidity and permeability, which can lead to leakage of cellular contents and bacterial cell death. nih.gov Some studies also suggest that at sub-inhibitory concentrations, phenothiazines may interfere with Penicillin-Binding Proteins (PBPs), resulting in bacterial filamentation, a sign of disrupted cell division. iiarjournals.org Many phenothiazines also possess plasmid-curing activities, which can eliminate the genetic material responsible for antibiotic resistance from a bacterial population. mdpi.com

Antifungal Activity Mechanisms

The principal mechanism underlying the antifungal activity of the phenothiazine scaffold is the inhibition of calmodulin (CaM). nih.govplos.org Calmodulin is a highly conserved, calcium-binding protein that acts as a key intracellular Ca2+ sensor in eukaryotic cells, including fungi. By binding to Ca2+, calmodulin changes its conformation and subsequently activates a wide array of enzymes and proteins involved in crucial cellular processes like cell cycle progression, stress response, and ion homeostasis.

Phenothiazine derivatives bind directly to calmodulin in a Ca2+-dependent manner, preventing it from activating its target proteins. drexel.edunih.gov This antagonism disrupts essential calmodulin-dependent signaling pathways within the fungal cell, leading to growth inhibition and cell death. nih.gov Structure-activity relationship studies have confirmed that both the tricyclic phenothiazine nucleus and the amino side chain are critical for binding to calmodulin and determining the potency of the antifungal effect. drexel.edu This targeted action provides a clear mechanistic basis for the development of phenothiazine-based antifungal agents. nih.gov

Antitubercular Activity Pathways

Phenothiazines have demonstrated significant efficacy against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. tandfonline.comnih.gov The primary molecular target is believed to be the type II NADH:quinone oxidoreductase (Ndh), a key enzyme in the mycobacterial respiratory chain. nih.gov

Ndh is crucial for the regeneration of NAD+ from NADH and is essential for the bacterium's energy metabolism, particularly under conditions of hypoxia or dormancy, which are characteristic of latent tuberculosis infections. tandfonline.comnih.gov By inhibiting Ndh, phenothiazines disrupt the electron transport chain, leading to several downstream effects:

Perturbation of the NADH/NAD+ ratio: Inhibition of Ndh causes an increase in the intracellular NADH/NAD+ ratio. nih.gov

Collapse of Membrane Potential: The disruption of respiration leads to a collapse of the proton motive force across the mycobacterial membrane. nih.gov

ATP Depletion: The compromised membrane potential results in a significant reduction in cellular ATP levels. nih.gov

This combination of metabolic disruptions results in a potent, bactericidal effect against both actively replicating and dormant Mtb. nih.gov The unique mode of action, targeting a previously unexploited pathway, makes phenothiazines a compelling scaffold for developing new drugs to combat resistant and latent tuberculosis. nih.gov

Structure Activity Relationship Sar Studies

Correlations between Structural Modifications and Mechanistic Biological Efficacy

The biological efficacy of phenothiazine (B1677639) derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural motifs that govern their therapeutic potential. For instance, the modification of the phenothiazine core has led to the discovery of potent inhibitors of ferroptosis, a form of programmed cell death implicated in diseases like ischemic stroke.

SAR analyses of promethazine derivatives identified 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine as a highly potent ferroptosis inhibitor. This compound demonstrated an EC50 value of 0.0005 μM in an erastin-induced HT1080 cell ferroptosis model and showed significant therapeutic effects in a middle cerebral artery occlusion (MCAO) ischemic stroke model nih.gov. The key to its high activity lies in the specific substitution pattern which enhances its ability to permeate the blood-brain barrier, a critical factor for treating neurological conditions nih.gov.

Influence of Substituent Effects on Photophysical Characteristics

The photophysical properties of phenothiazine derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. These properties are critical for applications in areas such as photodynamic therapy and organic electronics. The introduction of different functional groups can significantly alter the absorption and emission characteristics of the parent compound.

The absorption spectra of phenothiazine derivatives typically exhibit two main bands: a π→π* transition at shorter wavelengths and an n→π* transition at longer wavelengths, which is attributed to the lone-electron pairs on the sulfur atom researchgate.net. The position and intensity of these bands are influenced by both the substituents and the polarity of the solvent researchgate.netnih.gov. For example, the presence of an N-phosphoryl substituent in a phenothiazine derivative was found to cause a hypsochromic (blue) shift in the absorption spectrum compared to the parent 10H-phenothiazine nih.gov. In contrast, the introduction of methyl and acyl groups on the nitrogen of a pyrazole ring in phenylazopyrazole photoswitches, a related class of compounds, resulted in a hyperchromic effect (increased absorption intensity) and a minor bathochromic (red) shift beilstein-journals.org.

The emission properties are also strongly affected by substituents. N-acylphenothiazine derivatives, such as 10H-phenothiazin-10-yl)(phenyl)methanone, are known to exhibit phosphorescence. The phosphorescence emission of these compounds is typically observed in the range of 460–600 nm. Specifically, 10H-phenothiazin-10-yl)(phenyl)methanone has a phosphorescence maximum at approximately 530 nm nih.gov. The introduction of an N-phosphoryl group can induce a significant hypsochromic shift of about 70 nm in the phosphorescence spectrum nih.gov.

The following table summarizes the effect of different substituents on the photophysical properties of phenothiazine and related derivatives.

| Compound/Derivative | Substituent | Effect on Absorption | Effect on Emission |

| N-phosphorylated phenothiazine | N-phosphoryl | Hypsochromic shift | Hypsochromic shift in phosphorescence |

| 10-alkylated phenothiazines | 2-halogenated | Significant effect on triplet state in polar solvents | Quenching of triplet state |

| Phenylazopyrazoles | N-methyl and N-acyl | Hyperchromic effect and minor bathochromic shift | - |

| 10H-phenothiazin-10-yl)(phenyl)methanone | N-benzoyl | - | Phosphorescence emission maximum at ~530 nm |

Conformational Preferences and Their Role in Molecular Recognition

The three-dimensional conformation of phenothiazine derivatives plays a pivotal role in their ability to interact with biological targets, a process known as molecular recognition. The flexible tricyclic core of the phenothiazine scaffold allows it to adopt various conformations, which can influence its binding affinity and selectivity for specific proteins or enzymes.

The conformation of the phenothiazine ring system is not planar but rather folded along the N-S axis, giving it a characteristic butterfly-like shape. The degree of this folding can be influenced by the substituents on the nitrogen atom and the aromatic rings. This conformational flexibility is crucial for its interaction with biological macromolecules. For a ligand to bind effectively to its target, it must adopt a conformation that is complementary to the binding site. Therefore, understanding the conformational preferences of phenothiazine derivatives is essential for the rational design of new drugs with improved efficacy and selectivity. Techniques like fluorescence quenching can be employed to study the binding affinity of these compounds to proteins, which is directly related to their conformational state in solution nih.gov.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Advanced Derivatives

The synthesis of N-acylphenothiazines has traditionally been achieved through the acylation of the phenothiazine (B1677639) core with acyl chlorides. researchgate.net However, the demand for more complex and precisely functionalized derivatives has spurred the development of more advanced and efficient synthetic methodologies.

Modern cross-coupling reactions are at the forefront of these efforts. Palladium-catalyzed methods, such as the Buchwald-Hartwig and Suzuki cross-coupling reactions, have been successfully employed to create ferrocene-functionalized phenothiazines and various benzo[a]phenothiazine derivatives, respectively. rsc.orgresearchgate.net These reactions offer a powerful tool for introducing a wide range of substituents onto the phenothiazine core, enabling fine-tuning of the molecule's electronic and photophysical properties. rsc.org

Beyond palladium, other transition metals are proving effective. Iron-catalyzed domino C–S/C–N cross-coupling reactions have been developed as an environmentally benign and efficient alternative for synthesizing the core phenothiazine structure, addressing issues like poor regioselectivity and long reaction times often associated with copper or palladium catalysts. acs.org Furthermore, direct C–H bond activation and functionalization represent a highly atom-economical approach. Ruthenium-catalyzed C–H activation has been used to construct novel pyrido[3,4-c]phenothiazin-3-iums, while gold-catalyzed carbene transfer reactions allow for site-selective C–H functionalization at the para-position to the nitrogen atom. rsc.orgresearchgate.net These strategies minimize the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives. rsc.org

| Synthetic Strategy | Catalyst/Reagent | Type of Derivative | Reference |

| Acylation | Aromatic acid acyl chlorides | N-acylphenothiazines | researchgate.net |

| Buchwald-Hartwig Coupling | Palladium | Ferrocene-functionalized phenothiazines | rsc.org |

| Suzuki Coupling | Palladium | Benzo[a]phenothiazine derivatives | researchgate.net |

| Domino C-S/C-N Coupling | Iron | Phenothiazine core | acs.org |

| C-H Activation/Annulation | Ruthenium | Pyrido[3,4-c]phenothiazin-3-iums | rsc.org |

| C-H Carbene Transfer | Gold | C4-functionalized phenothiazines | researchgate.net |

Integration of 10H-Phenothiazin-10-yl(phenyl)methanone Derivatives into Multi-Targeting Systems

The concept of "one molecule, multiple targets" is a guiding principle in modern drug discovery, particularly for complex multifactorial diseases like Alzheimer's. The phenothiazine scaffold is well-suited for this polypharmacological approach. Researchers are designing and synthesizing derivatives of this compound that can simultaneously modulate several pathological pathways.

In the context of Alzheimer's disease, derivatives have been created to act as multi-targeting agents aimed at the cholinergic, amyloid, and oxidative stress pathways. rsc.org For instance, specific N-10 acyl-substituted phenothiazines have been identified as dual, non-selective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic system. rsc.orgresearchgate.net The N-10 unsubstituted phenothiazine core has also demonstrated multi-target capabilities, showing cholinesterase inhibition, prevention of beta-amyloid (Aβ) aggregation, and antioxidant properties. rsc.orgresearchgate.net This highlights the utility of the fused tricyclic ring system in developing hybrid small molecules to address multiple pathological routes associated with neurodegenerative diseases. rsc.org

| Derivative Example | Targeted Pathways/Enzymes | Disease Context | Reference |

| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | rsc.org |

| N-10 unsubstituted phenothiazine | Cholinesterases, Aβ aggregation, Oxidative stress (DPPH scavenging) | Alzheimer's Disease | rsc.orgresearchgate.net |

| Phenothiazine-based theranostics | Aβ aggregation inhibition, Aβ plaque imaging | Alzheimer's Disease | nih.gov |

Exploration of High-Performance Optoelectronic Materials

The unique electronic properties of the phenothiazine core, stemming from its electron-rich, butterfly-shaped structure, make it an attractive component for organic optoelectronic materials. rsc.org Derivatives of this compound are being actively investigated for applications in organic light-emitting diodes (OLEDs) and solar cells.

A key area of research is the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF emitters can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. nih.gov Donor-acceptor-donor (D-A-D) molecules, where phenothiazine units act as donors, have been synthesized and shown to exhibit efficient orange-TADF. rsc.orgresearchgate.net OLED devices fabricated with these new TADF emitters have achieved high external quantum efficiencies (EQEs) up to 16.8%. rsc.org The development of red TADF emitters, which is generally more challenging than blue or green, has also been achieved with push-pull compounds bearing naphthalimide as the acceptor and phenothiazine as the donor. rsc.org

In addition to OLEDs, N-substituted phenothiazines are being developed as environmentally friendly and low-cost hole-transporting materials (HTMs) for perovskite solar cells. nih.govlu.senih.gov These materials facilitate the efficient extraction of holes from the perovskite layer, a critical process for high power conversion efficiency. tuni.firesearchgate.net The tunability of the phenothiazine core allows for the optimization of HOMO levels for better alignment with the perovskite valence band, enhancing device performance and stability. nih.gov

| Application | Key Property/Mechanism | Material Example | Performance Metric | Reference |

| OLEDs | Thermally Activated Delayed Fluorescence (TADF) | Phenothiazine–dibenzo[a,j]phenazine triads | EQE up to 16.8% | rsc.orgresearchgate.net |

| OLEDs | Red TADF | Naphthalimide-phenothiazine push-pull compounds | Enhanced fluorescence in solid state | rsc.org |

| Perovskite Solar Cells | Hole Transport Material (HTM) | Azomethine-functionalized phenothiazines (AZO-IV) | Power Conversion Efficiency (PCE) of 11.62% | tuni.fi |

| Fluorescent OLEDs | Hole Transport Layer (HTL) | Phenothiazine sulfone derivatives | EQE up to 22% in blue MR-TADF OLEDs | rsc.org |

Advanced Spectroscopic Probes for Biological Research

The inherent fluorescence and phosphorescence of the phenothiazine nucleus can be harnessed to create sophisticated probes for biological imaging and sensing. nih.gov The ability to modify the core structure allows for the tuning of spectroscopic properties and the introduction of targeting moieties for specific biological structures.

A significant emerging application is in the development of theranostic agents for Alzheimer's disease. nih.gov Researchers have designed and synthesized phenothiazine-based near-infrared fluorescent (NIRF) probes. These compounds can cross the blood-brain barrier and exhibit high binding affinity for Aβ aggregates. nih.gov Their fluorescence in the near-infrared range (>650 nm) is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. nih.gov Importantly, these probes not only act as imaging agents for Aβ plaques in brain and retina tissue but also effectively inhibit Aβ fibril formation and disaggregate pre-existing fibrils, combining diagnostic and therapeutic functions in a single molecule. nih.gov The phosphorescence properties of N-acylphenothiazine derivatives, with emission maxima around 525-530 nm, also present opportunities for developing probes for various bio-imaging applications where delayed emission is advantageous. nih.gov

Refinement of Computational Models for Enhanced Prediction Capabilities

As the complexity of synthesized phenothiazine derivatives grows, computational chemistry has become an indispensable tool for predicting their properties and guiding molecular design. nih.gov Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to understand the structure-property relationships of these compounds. researchgate.netmdpi.com

DFT computations can predict key parameters that influence biological activity and material performance. These include thermochemical parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are crucial for assessing antioxidant capabilities. nih.govmdpi.com For optoelectronic materials, DFT is used to calculate HOMO and LUMO energy levels, the energy gap, and excited state properties to predict their charge transport and emissive characteristics. rsc.orgnih.gov

Beyond predicting intrinsic properties, computational models are used to simulate interactions with biological targets. Molecular docking and molecular dynamics (MD) simulations are employed to study how phenothiazine derivatives bind to enzymes like acetylcholinesterase, providing insights into their inhibitory mechanisms. tandfonline.comnih.gov These in silico methods allow for the screening of virtual libraries of compounds, helping to prioritize synthetic efforts towards the most promising candidates for therapeutic or material applications. nih.gov The continued refinement of these models, incorporating more sophisticated methods and larger datasets, will enhance their predictive power and accelerate the discovery of new functional molecules based on the this compound scaffold.

| Computational Method | Predicted Properties / Application | System Studied | Reference |

| Density Functional Theory (DFT) | Thermochemical parameters (BDE, IP), reactivity descriptors, antioxidant capacity | 2-(Trifluoromethyl)phenothiazine derivatives | nih.govmdpi.com |

| Time-Dependent DFT (TD-DFT) | Excited state energies (S1, T1), TADF properties, absorption/emission spectra | Naphthalimide-phenothiazine push-pull systems | rsc.orgmdpi.com |

| Molecular Docking | Binding affinity and interactions with enzyme active sites | Phenothiazine derivatives with Acetylcholinesterase (AChE) | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Stability of ligand-protein complexes, dynamic behavior | Phenothiazine analogues with graphene | tandfonline.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intramolecular hydrogen bonds and chemical bonding | 2-(Trifluoromethyl)phenothiazine derivatives | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 10H-phenothiazin-10-yl(phenyl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling, as demonstrated in the preparation of analogous phenothiazine derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine). Key steps include:

- Using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts in a THF/triethylamine solvent system.

- Purification via gel permeation chromatography to isolate the product .

- Yield optimization strategies: Adjusting stoichiometry, reaction time (e.g., 20 h stirring), and temperature. Low yields (e.g., 6.9%) may require iterative solvent screening or catalyst loading adjustments .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Assign peaks using δ values (e.g., aromatic protons at 7.10–8.21 ppm in CDCl₃) to confirm substitution patterns .

- Phosphorescence Spectroscopy : Measure emission bands at 77 K (e.g., peaks at 434 nm and 457 nm) and room temperature (540 nm) to study triplet-state behavior. Compare with reference data for N-acylphenothiazines to validate hypsochromic shifts caused by the methanone group .

- X-ray Diffraction : Resolve crystal packing and π-π interactions using triclinic (space group P1) or other crystal systems. Refinement with SHELXL ensures accurate anisotropic displacement parameters .

Q. How does the methanone group influence the photophysical properties of phenothiazine derivatives?

- Methodological Answer : The phenylmethanone moiety induces a hypsochromic shift (~70 nm) in phosphorescence spectra compared to unsubstituted phenothiazine. This is attributed to electron-withdrawing effects, which alter the excited-state energy landscape. Validate via DFT calculations to correlate experimental emission profiles with HOMO-LUMO gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data (e.g., R[F²] < 0.037) to minimize model bias. Cross-validate with programs like WinGX/ORTEP for anisotropic displacement ellipsoid visualization .

- Data Validation : Check for twinning or disorder using Rint values (e.g., 0.021 in ). For low-temperature data (93 K), compare thermal parameters with room-temperature structures to identify dynamic effects .

Q. What computational methods are suitable for predicting the mechanochromic behavior of this compound-based materials?

- Methodological Answer :

- DFT/Molecular Dynamics : Model polymorphism-dependent luminescence by simulating intermolecular interactions (e.g., C–H···O hydrogen bonds) in different crystal forms. Compare with experimental mechanochromic profiles (e.g., AIE-active Py-BP-PTZ) .

- Charge-Transfer Analysis : Use time-dependent DFT to predict emission wavelength shifts under mechanical stress. Validate with spectroscopic data (e.g., fluorescence quenching at 373 nm and phosphorescence at 540 nm) .

Q. How can synthetic reproducibility challenges in N-acylphenothiazine derivatives be addressed?

- Methodological Answer :